molecular formula C12H16O3 B181782 2-(4-Methoxyphenyl)-3-methylbutanoic acid CAS No. 51632-31-6

2-(4-Methoxyphenyl)-3-methylbutanoic acid

Cat. No. B181782
CAS RN: 51632-31-6
M. Wt: 208.25 g/mol
InChI Key: OWSOZXBIUKEPTD-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)-3-methylbutanoic acid” is a compound that likely contains a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a methyl group (-CH3). The “2-(4-Methoxyphenyl)” part suggests a methoxy group attached to a phenyl ring at the 4th position, and this whole group is attached at the 2nd position of the butanoic acid .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)-3-methylbutanoic acid” would likely show a carboxylic acid group attached to a butane chain, with a methoxy-substituted phenyl ring attached at the 2nd carbon of the butane chain .


Chemical Reactions Analysis

As a carboxylic acid, “2-(4-Methoxyphenyl)-3-methylbutanoic acid” could undergo typical acid-base reactions, esterification, and decarboxylation . The presence of the phenyl ring may also allow for electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxyphenyl)-3-methylbutanoic acid” would depend on its molecular structure. As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : This compound has been used as a key intermediate in the synthesis of pharmacologically important molecules. For instance, it played a crucial role in the total synthesis of Adda, a unique amino acid in cyanobacterial hepatotoxins (Namikoshi et al., 1989). Additionally, it has been utilized in the synthesis of Aliskiren, a renin inhibitor used for treating hypertension (Andrushko et al., 2008).

  • Natural Product Isolation and Analysis : Research has identified 2-(4-Methoxyphenyl)-3-methylbutanoic acid as a constituent in various natural products. For example, this compound was identified as a component in the whole herbs of Aster indicus, a plant with several known medicinal properties (Lin et al., 2007).

  • Structural Analysis and Crystallography : The compound has been studied for its structural properties, including in the field of X-ray crystallography. This includes work on the crystal structure of related amino acids in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).

  • Chemical Reactivity and Synthesis Methodology : Studies have also focused on the reactivity and synthesis of derivatives of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. This includes research on Lewis acid-catalyzed reactions and the formation of ketones and lactones, contributing to an understanding of chemical reactivity and synthesis pathways (Tanaka et al., 1988).

  • Role in Metabolic Studies and Biochemistry : The compound has been implicated in various metabolic studies, including research on organic acids in thermophilic sulfur-dependent anaerobic archaeon, highlighting its relevance in biochemistry and microbiology (Rimbault et al., 1993).

  • Development of Synthetic Pathways for Pharmaceutical Agents : It has been used in the development of synthetic pathways for pharmaceutical agents, such as the synthesis of a potent PPARpan agonist (Guo et al., 2006).

Safety And Hazards

Like other carboxylic acids, “2-(4-Methoxyphenyl)-3-methylbutanoic acid” could be corrosive and cause burns and eye damage. Proper safety measures should be taken when handling this compound .

Future Directions

Research into similar compounds often focuses on their potential applications in fields like medicine, materials science, and organic synthesis . Future research on “2-(4-Methoxyphenyl)-3-methylbutanoic acid” could explore these areas.

properties

IUPAC Name

2-(4-methoxyphenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)9-4-6-10(15-3)7-5-9/h4-8,11H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSOZXBIUKEPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965942
Record name 2-(4-Methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-3-methylbutanoic acid

CAS RN

51632-31-6
Record name 4-Methoxy-α-(1-methylethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51632-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051632316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Benincori, T Pilati, S Rizzo, M Sada… - Book of Abstracts of …, 2005 - air.unimi.it
A process-scale stereoselective synthesis of natural (-)-(S, S)-7-hydroxy-calamenal1 in a 96% enantiomeric purity is described. The key step is the enantioselective hydrogenation of …
Number of citations: 0 air.unimi.it
T Benincori, S Bruno, G Celentano, T Pilati… - Helvetica chimica …, 2005 - Wiley Online Library
A process‐scale stereoselective synthesis of nature‐identical (−)‐(S,S)‐7‐hydroxycalamenal (=(−)‐(5S,8S)‐5,6,7,8‐tetrahydro‐3‐hydroxy‐5‐methyl‐8‐(1‐methylethyl)naphthalene‐2‐…
Number of citations: 15 onlinelibrary.wiley.com
G Blay, I Fernández, P Formentin, B Monje, JR Pedro… - Tetrahedron, 2001 - Elsevier
The synthesis of alkyl aryl ketones using lithiated methyl mandelate as a synthetic equivalent of the benzoyl carbanion is reported (Umpolung). The methodology involves alkylation of …
Number of citations: 24 www.sciencedirect.com
ND Staudaher - 2017 - search.proquest.com
Ni (COD) 2 and Xantphos are known to form a bis-chelated (Xantphos) 2Ni species, which was believed to be a thermodynamic sink and detrimental to catalysis. This species was …
Number of citations: 3 search.proquest.com

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